molecular formula C20H21Cl2N5O4S2 B2969203 N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(pyrrolidine-1-sulfonyl)phenyl]formamido}acetamide CAS No. 392247-35-7

N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(pyrrolidine-1-sulfonyl)phenyl]formamido}acetamide

Cat. No.: B2969203
CAS No.: 392247-35-7
M. Wt: 530.44
InChI Key: PJDAZFQHVCGYLA-UHFFFAOYSA-N
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Description

N-{[(3,4-Dichlorophenyl)carbamothioyl]amino}-2-{[4-(pyrrolidine-1-sulfonyl)phenyl]formamido}acetamide is a structurally complex molecule featuring a hybrid pharmacophore combining a 3,4-dichlorophenyl-thiourea moiety, a pyrrolidine-sulfonyl-substituted benzamide, and an acetamide backbone. This compound is hypothesized to exhibit biological activity due to its resemblance to sulfonamide- and thiourea-containing inhibitors targeting enzymes like urease, viral proteases, or bacterial virulence factors . Its design leverages the electronic effects of chlorine substituents for enhanced binding and the sulfonamide group for improved solubility and target interaction.

Properties

IUPAC Name

N-[2-[2-[(3,4-dichlorophenyl)carbamothioyl]hydrazinyl]-2-oxoethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N5O4S2/c21-16-8-5-14(11-17(16)22)24-20(32)26-25-18(28)12-23-19(29)13-3-6-15(7-4-13)33(30,31)27-9-1-2-10-27/h3-8,11H,1-2,9-10,12H2,(H,23,29)(H,25,28)(H2,24,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDAZFQHVCGYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NNC(=S)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(pyrrolidine-1-sulfonyl)phenyl]formamido}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 3,4-dichloroaniline and pyrrolidine-1-sulfonyl chloride. These intermediates are then subjected to a series of reactions, including nucleophilic substitution, amidation, and thiourea formation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts can be employed to improve the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(pyrrolidine-1-sulfonyl)phenyl]formamido}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl or pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(pyrrolidine-1-sulfonyl)phenyl]formamido}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(pyrrolidine-1-sulfonyl)phenyl]formamido}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Sulfonamide-Containing Acetamides

  • Compound 8 (): A benzamide-acetamide hybrid with a 2,6-dichlorophenyl and pyrimidine-sulfonamide group. It demonstrated urease inhibition (IC₅₀ unreported) and exhibited a higher melting point (168–173°C) compared to the target compound, likely due to increased crystallinity from the pyrimidine ring .
  • N-(3,4-Dichlorophenyl)-2-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide (): Shares the 3,4-dichlorophenyl and sulfonamide motifs but replaces pyrrolidine-sulfonyl with a bulkier naphthyl group. This substitution may reduce membrane permeability but enhance hydrophobic interactions in binding pockets .

Thiourea Derivatives

  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Lacks the sulfonamide and thiourea groups but retains the dichlorophenyl-acetamide core.

Pyrrolidine-Sulfonyl Hybrids

  • N-(4-Chlorophenyl)-2-{5-[4-(pyrrolidine-1-sulfonyl)phenyl]-[1,3,4]oxadiazol-2-yl sulfanyl}acetamide (): Contains a pyrrolidine-sulfonyl group linked to an oxadiazole ring. This compound inhibits bacterial type 1 pili assembly, highlighting the role of pyrrolidine-sulfonyl in disrupting protein-protein interactions .

Table 1: Comparative Analysis of Key Compounds

Compound Name Key Structural Features Melting Point (°C) Biological Activity Source
Target Compound 3,4-Dichlorophenyl-thiourea, pyrrolidine-sulfonyl Not reported Hypothesized enzyme inhibition -
Compound 8 () 2,6-Dichlorophenyl, pyrimidine-sulfonamide 168–173 Urease inhibition
N-(3,4-Dichlorophenyl)-2-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide () Naphthyl-sulfonamide, 3,4-dichlorophenyl Not reported Unreported
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () 3,4-Dichlorophenyl, thiazole 459–461 Antimicrobial potential
N-(4-Chlorophenyl)-2-{5-[4-(pyrrolidine-1-sulfonyl)phenyl]-oxadiazole}acetamide () Pyrrolidine-sulfonyl, oxadiazole Not reported Anti-virulence (pili assembly)

Key Findings

Substituent Effects: The 3,4-dichlorophenyl group enhances electron-withdrawing effects, improving binding to enzymatic active sites compared to mono-chlorinated analogues .

Synthetic Accessibility :

  • The target compound’s thiourea moiety may complicate synthesis compared to simpler acetamides (e.g., ), requiring controlled reaction conditions to avoid side reactions .

Biological Potential: While direct activity data for the target compound is unavailable, structural analogs like ’s oxadiazole-pyrrolidine hybrid demonstrate that similar frameworks can disrupt microbial pathogenesis .

Biological Activity

The compound N-{[(3,4-dichlorophenyl)carbamothioyl]amino}-2-{[4-(pyrrolidine-1-sulfonyl)phenyl]formamido}acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that incorporates both sulfur and nitrogen functionalities, which are critical for its interaction with biological targets. The presence of the 3,4-dichlorophenyl group is significant for enhancing its lipophilicity and biological efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its potential to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme linked to glucose metabolism and diabetes management .
  • Antimicrobial Activity : The thiourea moiety present in the compound has been associated with antimicrobial properties. Research indicates that derivatives of thiourea can exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell functions .

Pharmacological Effects

Research has demonstrated various pharmacological effects associated with this compound:

  • Antidiabetic Activity : In studies focused on glucose tolerance, compounds similar to this one have shown promising results in enhancing insulin sensitivity and lowering blood glucose levels. For example, a related compound demonstrated over 80% inhibition of DPP-4 activity within 24 hours at a dosage of 3 mg/kg .
  • Antimicrobial Efficacy : The compound's derivatives have been tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays. These results indicate a broad-spectrum antimicrobial activity that warrants further investigation.

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

  • Study on DPP-4 Inhibitors : A study published in 2016 highlighted the design of novel DPP-4 inhibitors derived from natural products. This research emphasized the importance of structural modifications in enhancing the potency and selectivity of these inhibitors .
  • Antimicrobial Testing : Another research effort focused on synthesizing thiourea derivatives and evaluating their antimicrobial properties against common pathogens. Results indicated that certain modifications increased efficacy against Gram-positive and Gram-negative bacteria .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Compound IC50 (µM) Effectiveness
DPP-4 InhibitionSimilar Compounds2.0High
Antibacterial (E. coli)Thiourea Derivative15Moderate
Antifungal (C. albicans)Thiourea Derivative10High

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